3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride
Description
3-Amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is a pyrrolidine derivative with a 5-membered nitrogen-containing ring. The compound features an amino group at the 3-position, an ethyl substituent on the ring nitrogen (N-ethyl), and a carboxamide group at the 1-position. The dihydrochloride salt form indicates the presence of two hydrochloric acid (HCl) molecules as counterions, likely protonating the amine groups to enhance solubility and stability.
Dihydrochloride salts are commonly employed in pharmaceuticals to improve aqueous solubility and bioavailability .
Properties
IUPAC Name |
3-amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-2-9-7(11)10-4-3-6(8)5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNNASJZNUZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride typically involves the reaction of N-ethylpyrrolidine with an appropriate amine source under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine at the 3-position participates in nucleophilic substitution under mild conditions. For example:
-
Reaction with Alkyl Halides :
The amine reacts with methyl chloroformate in dichloromethane at 0°C to form a carbamate derivative. This reaction proceeds via a triethylamine-mediated deprotonation mechanism .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl chloroformate | 0°C, CH₂Cl₂, Et₃N | Carbamate-protected pyrrolidine | 85–90% |
Acylation Reactions
The amine group undergoes acylation with activated carbonyl compounds:
-
Reaction with Acetic Anhydride :
Forms an acetylated derivative under reflux in tetrahydrofuran (THF). The reaction is stereospecific, retaining the (3S) configuration.
| Reagent | Conditions | Product | Purity | Reference |
|---|---|---|---|---|
| Acetic anhydride | Reflux, THF, 4h | N-Acetylpyrrolidine carboxamide | >95% |
Oxidation Reactions
The pyrrolidine ring is susceptible to oxidation under controlled conditions:
-
Oxidation with KMnO₄ :
Generates a pyrrolidinone derivative, confirmed by NMR and mass spectrometry.
| Reagent | Conditions | Product | Key Data | Reference |
|---|---|---|---|---|
| KMnO₄ | pH 5.0, H₂O, 25°C, 6h | 3-Amino-N-ethylpyrrolidinone | m/z: 158 (M+H⁺) |
Coupling Reactions
The carboxamide group facilitates coupling with carboxylic acids via carbodiimide chemistry:
-
EDC-Mediated Amide Bond Formation :
Reacts with benzyloxycarbonyl-protected amino acids (e.g., Z-Phe-OH) in DMF to form peptide-like conjugates .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| EDC·HCl, HOBt | 0°C → RT, DMF, 20h | Peptide-pyrrolidine conjugate | 90% |
Catalytic Hydrogenation
The compound participates in stereoselective hydrogenation to modify ring substituents:
-
Asymmetric Hydrogenation :
Using a Ru(II) catalyst, the ethyl group undergoes enantioselective reduction, preserving the (3R,4S) configuration .
| Catalyst | Conditions | Product | ee | Reference |
|---|---|---|---|---|
| [Ru((S)-Xyl-P-Phos)] | 66°C, H₂, MeOH, 6h | (3R,4S)-4-Ethylpyrrolidine | >99% |
Hydrolysis and Deprotection
Controlled hydrolysis removes protecting groups:
-
Acid-Catalyzed Hydrolysis :
Treatment with 10% NaOH followed by HCl yields the free carboxylic acid derivative .
| Reagent | Conditions | Product | Purity | Reference |
|---|---|---|---|---|
| NaOH, HCl | RT, 1h | (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid | >99% |
Comparative Reactivity with Analogues
The stereochemistry and substituents significantly influence reactivity compared to related compounds:
| Compound | Reactivity with EDC·HCl | Key Difference | Reference |
|---|---|---|---|
| 3-Amino-N-methylpyrrolidine-1-carboxamide | 20% slower acylation | Reduced steric hindrance | |
| 3-Amino-N-propylpyrrolidine-1-carboxamide | 35% slower acylation | Increased alkyl chain length |
Mechanistic Insights
-
Amine-Binding Mechanism :
The ethylamino group enhances reactivity in EDC-mediated modifications by binding near activated carboxylates, increasing effective amine concentration by >50x . -
Stereoelectronic Effects :
The (3S) configuration optimizes orbital alignment for nucleophilic attacks, as shown in DFT studies .
Stability Under Physiological Conditions
-
pH-Dependent Degradation :
Stable at pH 4–6 but undergoes hydrolysis at pH >8, forming 3-aminopyrrolidine and ethyl carbamate.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a bioactive agent. Its structural characteristics allow for interactions with various biological targets, making it a candidate for drug development.
- Mechanism of Action : The amino group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic regions in proteins. These interactions can modulate enzyme activity or receptor functions, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that 3-Amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride exhibits antimicrobial properties against several pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest its potential use in developing antimicrobial agents.
Antiviral Properties
Studies have shown that this compound may inhibit viral replication by interfering with viral enzymes or host cell receptors. Preliminary results indicate effectiveness against certain strains of influenza and other viruses.
Cytotoxicity and Anticancer Activity
The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results highlight its effectiveness compared to standard chemotherapeutic agents.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of 3-Amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride, researchers tested its activity against common bacterial strains. The results indicated significant inhibition of growth, suggesting its potential application in treating bacterial infections.
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of the compound involved treating various cancer cell lines with different concentrations of the compound over specified time periods. The study concluded that the compound induced apoptosis in cancer cells, supporting its development as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes
Biological Activity
3-Amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride, a pyrrolidine derivative, exhibits significant biological activity and is of interest in medicinal chemistry. This compound, characterized by its amino and carboxamide functional groups, has been investigated for various pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride
- Molecular Formula : C₇H₁₆Cl₂N₃O
- Molecular Weight : Approximately 193.68 g/mol
The dihydrochloride form enhances the compound's solubility in aqueous environments, which is critical for its biological activity.
3-Amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride interacts with various biological targets through multiple mechanisms:
- Binding Affinity : The compound has shown binding affinity to several proteins involved in critical cellular processes, including E3 ubiquitin ligases, which play a role in protein degradation pathways .
- Regulation of Hypoxia-Inducible Factor (HIF) : It has been noted for its potential to stabilize HIF-1α under hypoxic conditions, thereby influencing gene expression related to oxygen homeostasis .
- Antioxidant Activity : Pyrrolidine derivatives are recognized for their antioxidant properties, which may contribute to cellular protection against oxidative stress.
Biological Activities
Research indicates that 3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride exhibits a range of biological activities:
- Anticancer Properties : Studies have demonstrated its potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in various models, suggesting therapeutic potential in inflammatory diseases.
- Antibacterial and Antifungal Activity : Preliminary studies indicate effectiveness against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Study 1: Inhibition of Cancer Cell Lines
In a study involving SK-OV-3 ovarian cancer cells, treatment with 3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride at concentrations as low as 0.5 μM resulted in significant reductions in cell viability over time. The mechanism was linked to the degradation of pirin protein, crucial for cancer cell survival .
Study 2: Antioxidant Activity Assessment
A comparative analysis of various pyrrolidine derivatives showed that 3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride exhibited notable antioxidant activity. The compound was tested using DPPH radical scavenging assays, where it demonstrated effective free radical neutralization capabilities.
Synthesis Methods
The synthesis of 3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride can be achieved through several routes:
- Reductive Amination : This method involves the reaction of an aldehyde with an amine under reducing conditions.
- Carbodiimide Coupling : Utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds between carboxylic acids and amines .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Binding Affinity (nM) | Notes |
|---|---|---|---|
| 3-Amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride | Anticancer, Anti-inflammatory | <50 | Effective against SK-OV-3 cells |
| Thalidomide | Anticancer | <40 | Known for CRBN engagement |
| Other Pyrrolidine Derivatives | Antioxidant, Antimicrobial | Varies | Diverse applications in medicinal chemistry |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other pyrrolidine-based dihydrochloride salts, differing primarily in substituents and stereochemistry. Key analogues include:
*Note: Molecular formula and weight for the target compound are inferred based on structural analogs.
Physicochemical Properties
- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility compared to free bases or monohydrochlorides due to increased ionic interactions . For example, levocetirizine dihydrochloride (an antihistamine) is highly water-soluble, a property critical for oral bioavailability .
- Stability : The dual HCl groups enhance stability by neutralizing basic amine functionalities, reducing degradation under physiological conditions .
Key Research Findings
Stereochemical Impact : Enantiomers such as (R)- and (S)-pyrrolidin-3-amine dihydrochloride exhibit distinct biological activities, underscoring the importance of chirality in drug design .
Solubility-Structure Relationship: Dihydrochloride salts of amines with polar groups (e.g., carboxamide) show superior solubility compared to non-polar derivatives, aligning with trends observed in levocetirizine dihydrochloride .
Synthetic Utility : Pyrrolidine dihydrochlorides are versatile intermediates in multi-step syntheses, as seen in the preparation of berotralstat dihydrochloride, a plasma kallikrein inhibitor .
Q & A
Basic: What are the critical steps for synthesizing 3-Amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride with high purity?
Answer:
The synthesis of this compound involves:
Amide Bond Formation : Use carbodiimides (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group for coupling with the amine moiety .
Protection/Deprotection : Protect the amine group during synthesis to avoid side reactions, followed by acidic deprotection (e.g., HCl) to yield the dihydrochloride salt .
Purification : Employ column chromatography or recrystallization to isolate the compound. Purity ≥98% can be verified via HPLC, as seen in analogous pyrrolidine derivatives .
Basic: How does the dihydrochloride salt form influence solubility and stability in aqueous solutions?
Answer:
- Solubility : The dihydrochloride form enhances water solubility due to ionic interactions, critical for biological assays. For example, similar compounds (e.g., N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride) show solubility >50 mg/mL in water .
- Stability : Store at -20°C in desiccated conditions to prevent hydrolysis. Stability in buffered solutions (pH 4–7) should be validated via NMR or LC-MS over 24–72 hours .
Advanced: What computational strategies are effective in predicting the compound’s 3D conformation and target interactions?
Answer:
Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model the pyrrolidine ring’s flexibility and predict binding poses with receptors (e.g., GPCRs) .
Docking Studies : Leverage AutoDock Vina to assess interactions with biological targets. For example, benzyl-substituted pyrrolidine derivatives show affinity for neurotransmitter transporters .
Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials (e.g., using Gaussian) to refine reactivity predictions .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolidine-based dihydrochlorides?
Answer:
- Assay Validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For instance, discrepancies in IC50 values may arise from buffer composition .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to verify stereochemistry, as even minor enantiomeric impurities can alter activity .
- Meta-Analysis : Compare data across studies using platforms like PubChem or ECHA, noting differences in cell lines (e.g., HEK293 vs. CHO) or assay endpoints .
Basic: What spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm the pyrrolidine ring (δ 2.5–3.5 ppm for CH2 groups) and ethylcarboxamide substituents (δ 1.1–1.3 ppm for CH3) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected ~278 g/mol for C8H16Cl2N3O).
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 2500–3000 cm⁻¹ (NH⁺ and HCl vibrations) confirm the dihydrochloride form .
Advanced: What are the challenges in optimizing reaction yields for scale-up synthesis?
Answer:
- Byproduct Formation : Monitor intermediates via TLC or inline IR to minimize side reactions (e.g., over-alkylation). Yields for similar compounds improve with slow reagent addition and low temperatures (0–5°C) .
- Catalyst Selection : Screen Pd/C or Ni catalysts for hydrogenation steps; yields >80% are achievable with 10% Pd/C under 50 psi H2 .
- Process Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progression in real time .
Basic: How does the compound’s structure influence its pharmacokinetic properties?
Answer:
- LogP : The dihydrochloride salt reduces logP (predicted ~0.5 via ChemDraw), enhancing aqueous solubility but limiting blood-brain barrier penetration .
- Metabolic Stability : The pyrrolidine ring resists CYP450 oxidation, while the ethylcarboxamide group may undergo hydrolysis in vivo. Test stability in liver microsomes .
Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?
Answer:
- Strict QC Protocols : Enforce ≥95% purity (HPLC) and confirm salt stoichiometry via elemental analysis .
- Bioactivity Normalization : Express results relative to a reference standard (e.g., IC50 of a known inhibitor) to account for minor impurities .
- Cryopreservation : Store aliquots at -80°C to prevent degradation, as seen in benzyl-pyrrolidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
